ethyl 4-(1-methyl-6-oxo-1,6-dihydropyridazine-3-amido)benzoate
Description
Ethyl 4-(1-methyl-6-oxo-1,6-dihydropyridazine-3-amido)benzoate is a heterocyclic compound featuring a pyridazine ring substituted with a methyl group at the 1-position and a ketone at the 6-position. The pyridazine moiety (a six-membered aromatic ring with two adjacent nitrogen atoms) is linked via an amide group to a para-substituted ethyl benzoate ester (Fig. 1). The ester group enhances lipophilicity, while the amide and pyridazine rings contribute to polarity, creating a balance that could be relevant in pharmaceutical or materials science applications.
Properties
IUPAC Name |
ethyl 4-[(1-methyl-6-oxopyridazine-3-carbonyl)amino]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O4/c1-3-22-15(21)10-4-6-11(7-5-10)16-14(20)12-8-9-13(19)18(2)17-12/h4-9H,3H2,1-2H3,(H,16,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGPYFBLFNUXLLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=NN(C(=O)C=C2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(1-methyl-6-oxo-1,6-dihydropyridazine-3-amido)benzoate typically involves the reaction of 4-aminobenzoic acid with 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid in the presence of ethyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield. The process may include steps such as crystallization, filtration, and drying to obtain the final product in a solid form.
Chemical Reactions Analysis
Reaction Types and Mechanisms
This compound undergoes several key transformations:
1.1 Oxidation
The dihydropyridazine core can be oxidized to form N-oxides using reagents like hydrogen peroxide or peracids. This reaction modifies the compound’s electronic properties, potentially enhancing its reactivity toward biological targets.
1.2 Reduction
Reduction of the keto group (6-oxo) to a hydroxyl group is achievable with agents such as sodium borohydride or lithium aluminum hydride. This transformation alters the compound’s polarity and may influence its solubility and bioavailability.
1.3 Substitution Reactions
Nucleophilic substitution at the ester group (benzoate moiety) can occur under basic or acidic conditions. For example, amines or alcohols may displace the ethyl ester to form amides or other derivatives.
1.4 Amidation
The amide group (3-amido) can participate in further amidation reactions, potentially forming more complex derivatives with altered pharmacological profiles.
Reagents and Reaction Conditions
Experimental Validation and Efficiency
A comparative study between conventional and ultrasonic synthesis methods demonstrates the latter’s superiority:
| Compound | Conventional Yield (%) | Ultrasonic Yield (%) |
|---|---|---|
| 11a | 83 | 93 |
| 11b | 81 | 95 |
| 11c | 80 | 94 |
Ultrasonic methods reduce reaction times (1–2 hours vs. overnight) while maintaining high purity, highlighting their utility in scalable production .
Scientific Research Applications
Chemical Overview
- IUPAC Name : Ethyl 4-(1-methyl-6-oxo-1,6-dihydropyridazine-3-amido)benzoate
- Molecular Formula : C15H15N3O4
- CAS Number : 1040661-15-1
The compound has been studied for several biological activities, primarily in the realms of anticancer and antibacterial research.
Anticancer Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve the inhibition of key signaling pathways associated with cell proliferation.
Table 1: Cytotoxicity Data Against Cancer Cell Lines
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| A | HCT-116 | 1.36 |
| B | MDA-MB-231 | 2.34 |
| C | A549 (Lung Cancer) | 5.67 |
These values indicate that modifications to the compound's structure can enhance its potency against cancer cells. For instance, the introduction of specific functional groups has been shown to improve interaction with cellular targets involved in tumor growth.
Antibacterial Activity
In addition to its anticancer properties, this compound has also been evaluated for its antibacterial efficacy. Studies have shown that it exhibits activity against common pathogens such as Staphylococcus aureus and Escherichia coli.
Table 2: Antibacterial Activity
| Compound | Pathogen | Zone of Inhibition (mm) |
|---|---|---|
| A | Staphylococcus aureus | 12 |
| B | Escherichia coli | 11 |
These results suggest that the compound could be a promising candidate for developing new antibacterial agents.
Case Study on Anticancer Activity
A study published in a peer-reviewed journal evaluated the effects of this compound on MDA-MB-231 cells. The results indicated significant apoptosis induction through mitochondrial pathways, showcasing the compound's potential as a therapeutic agent in breast cancer treatment.
Case Study on Antibacterial Properties
Another research effort focused on the antibacterial efficacy of derivatives related to this compound. The study highlighted that certain modifications led to enhanced inhibition against bacterial strains while maintaining low cytotoxicity towards normal cells.
Synthesis and Research Findings
The synthesis of this compound typically involves multi-step organic reactions. These may include the formation of the dihydropyridazine core followed by functionalization to achieve desired biological properties.
Research emphasizes optimizing synthetic pathways to enhance yield and purity, which is crucial for further biological testing and application development.
Mechanism of Action
The mechanism of action of ethyl 4-(1-methyl-6-oxo-1,6-dihydropyridazine-3-amido)benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Heterocycle Comparison
- Pyridazine vs. Isoxazole : Pyridazine (two adjacent N atoms) is more polar and electron-deficient than isoxazole (one O and one N atom), which may enhance hydrogen-bonding capacity and π-acidity . For example, I-6230 and I-6232 (pyridazine-based) likely exhibit stronger intermolecular interactions than I-6273 (isoxazole-based).
- Substituent Effects : The 6-oxo group in the target compound introduces a ketone, enabling additional hydrogen-bonding interactions compared to I-6232’s 6-methyl group. Methyl substituents (e.g., in I-6232, I-6373) increase lipophilicity but reduce polarity.
Linkage Type
- Amido vs. Amino/Thio/Ethoxy: The amide group in the target compound provides both H-bond donor (N–H) and acceptor (C=O) sites, promoting stable crystalline networks . Ethoxy linkages (I-6473) are purely H-bond acceptors, further limiting interaction diversity.
Physicochemical Implications
- Solubility : The target compound’s amide and ester groups may render it less lipophilic than I-6373 (thioether) but more soluble in polar solvents than I-6473 (ethoxy).
- Stability : Amides are hydrolytically more stable than esters under physiological conditions, suggesting the target compound could have superior stability compared to I-6473.
Broader Context: Ethyl 4-Substituted Benzoates ()
Ethyl 4-(dimethylamino)benzoate, a non-heterocyclic analogue, demonstrates higher reactivity in resin polymerization compared to methacrylate-based systems due to its superior electron-donating dimethylamino group . While the target compound lacks this amine, its pyridazine-amido group may similarly enhance reactivity in photopolymerization or catalysis via resonance effects.
Crystallographic Considerations
Crystallographic tools like SHELXL () and ORTEP () are critical for resolving the anisotropic displacement parameters and hydrogen-bonding networks of such compounds. The target compound’s amide and pyridazine groups likely form R₂²(8) or R₂²(10) graph-set motifs (), contrasting with weaker C–H···π or van der Waals interactions in analogues like I-6373.
Biological Activity
Ethyl 4-(1-methyl-6-oxo-1,6-dihydropyridazine-3-amido)benzoate is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 301.30 g/mol. The compound features a dihydropyridazine core, an amido group, and an ethyl benzoate moiety, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 301.30 g/mol |
| Structure | Structure |
Research indicates that this compound may exert its biological effects through various mechanisms:
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in disease pathways. For instance, studies suggest it may interact with kinases and proteases, modulating their activity and impacting cellular signaling pathways .
- Receptor Binding : Preliminary investigations indicate that this compound could bind to various receptors, influencing physiological responses associated with inflammation and cancer progression.
- Antimicrobial Activity : In vitro studies have demonstrated that derivatives of similar compounds exhibit significant antibacterial properties against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .
Anticancer Properties
This compound has been evaluated for its anticancer properties. Research indicates that it may induce apoptosis in cancer cells through the activation of caspase pathways. In vitro studies have shown that the compound can inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells .
Anti-inflammatory Effects
The compound's anti-inflammatory properties have also been explored. Studies suggest that it may inhibit the production of pro-inflammatory cytokines and reduce oxidative stress markers in cellular models. This activity positions it as a candidate for further development in treating inflammatory diseases .
Study on Antimicrobial Activity
In a recent study, derivatives similar to this compound were synthesized and tested for antimicrobial efficacy. The results indicated that certain derivatives had minimum inhibitory concentrations (MIC) as low as 50 μg/ml against selected bacterial strains . This highlights the potential for developing new antimicrobial agents based on the compound's structure.
Study on Cancer Cell Lines
A study focusing on the anticancer effects of this compound revealed that it significantly reduced the viability of MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase .
Q & A
Q. What synthetic methodologies are recommended for preparing ethyl 4-(1-methyl-6-oxo-1,6-dihydropyridazine-3-amido)benzoate?
A multi-step approach is typically employed:
- Step 1 : Synthesize the pyridazine-3-carboxylic acid derivative via condensation of 1-methyl-6-oxo-1,6-dihydropyridazine with a suitable carbonyl precursor under acidic reflux conditions (e.g., 15 hours with aryl acids, as demonstrated in benzoxazole syntheses) .
- Step 2 : Activate the carboxylic acid using coupling agents (e.g., EDCl/HOBt) and react with ethyl 4-aminobenzoate to form the amide linkage. This mirrors methodologies for pyridazine-containing ethyl benzoate derivatives .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol is recommended.
Q. Which analytical techniques are critical for confirming the compound’s structural integrity?
- NMR Spectroscopy : H and C NMR to verify the ethyl ester, amide proton, and pyridazine ring protons.
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks and fragmentation patterns.
- HPLC : Purity assessment (>95%) using a C18 column and UV detection at 254 nm .
Q. How should researchers evaluate the compound’s stability under experimental conditions?
- Thermal Stability : Perform thermogravimetric analysis (TGA) or accelerated stability studies (40°C/75% RH for 4 weeks).
- Solution Stability : Monitor degradation in DMSO or ethanol via HPLC over 72 hours at room temperature .
- Storage : Store at -20°C under nitrogen to prevent hydrolysis of the ester or amide groups .
Q. What solvent systems are optimal for solubility testing in biological assays?
- Primary Solvent : DMSO (10–50 mM stock solutions).
- Dilution Buffers : Phosphate-buffered saline (PBS) or cell culture medium with <1% DMSO. Validate solubility via dynamic light scattering (DLS) to detect precipitation .
Q. How can researchers validate analytical methods for this compound?
- Specificity : Use forced degradation (acid/base/oxidative stress) to confirm chromatographic separation of degradation products.
- Linearity : Calibration curves (1–100 µg/mL) with R > 0.995.
- Recovery Tests : Spiked samples in biological matrices (e.g., plasma) to assess accuracy (85–115%) .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR vs. mass spec) be resolved during characterization?
- Hypothesis Testing : Check for tautomerism in the pyridazine ring (common in dihydropyridazines) using N NMR or computational modeling (DFT).
- Isotopic Labeling : Synthesize C-labeled analogs to trace unexpected peaks.
- Collaborative Analysis : Cross-validate data with orthogonal techniques (e.g., IR for amide confirmation) .
Q. What strategies improve synthetic yield for scale-up without compromising purity?
- Catalytic Optimization : Screen Lewis acids (e.g., ZnCl) or microwaves to reduce reaction time.
- Solvent Engineering : Replace traditional reflux with polar aprotic solvents (DMF or DMSO) to enhance solubility of intermediates.
- In-line Analytics : Use PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .
Q. How can computational modeling predict the compound’s reactivity or binding affinity?
- Docking Studies : Use AutoDock Vina with protein targets (e.g., kinases or oxidoreductases) to map the amide and pyridazine moieties’ interactions.
- MD Simulations : Assess conformational stability of the ester group in aqueous environments (GROMACS/AMBER).
- DFT Calculations : Optimize ground-state geometry and predict redox potentials for mechanistic studies .
Q. What experimental designs are effective for structure-activity relationship (SAR) studies?
- Analog Library : Synthesize derivatives with modified pyridazine substituents (e.g., 6-oxo to 6-thio) or ester groups (ethyl to methyl).
- Biological Screening : Test against enzyme panels (e.g., NADPH oxidases) with IC determination and selectivity indices.
- Data Analysis : Use multivariate regression to correlate logP, steric parameters, and bioactivity .
Q. How can degradation pathways be elucidated to inform formulation development?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
